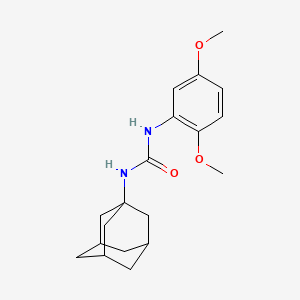
N-1-adamantyl-N'-(2,5-dimethoxyphenyl)urea
Vue d'ensemble
Description
N-1-adamantyl-N'-(2,5-dimethoxyphenyl)urea, also known as Aduhelm, is a drug that has recently been approved by the FDA for the treatment of Alzheimer's disease. The drug works by targeting beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease. In
Mécanisme D'action
N-1-adamantyl-N'-(2,5-dimethoxyphenyl)urea works by targeting beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease. The drug binds to beta-amyloid and promotes its clearance from the brain. This reduces the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease. This compound has also been shown to reduce inflammation in the brain, which is believed to contribute to the progression of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the brain. The drug reduces the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease. This compound also reduces inflammation in the brain, which is believed to contribute to the progression of Alzheimer's disease. The drug has been shown to have a positive effect on cognitive function in patients with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-adamantyl-N'-(2,5-dimethoxyphenyl)urea has several advantages for lab experiments. The drug has been well-studied and has a well-established synthesis method. The drug has also been shown to have a positive effect on cognitive function in patients with Alzheimer's disease, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. The drug is expensive and may not be accessible to all researchers. Additionally, the drug has not been studied extensively in animal models, which may limit its potential applications in preclinical research.
Orientations Futures
There are several future directions for research on N-1-adamantyl-N'-(2,5-dimethoxyphenyl)urea. One area of research is to study the long-term effects of the drug on cognitive function in patients with Alzheimer's disease. Another area of research is to study the potential of the drug to treat other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, researchers could study the potential of this compound to prevent the development of Alzheimer's disease in individuals at risk for the disease.
Applications De Recherche Scientifique
N-1-adamantyl-N'-(2,5-dimethoxyphenyl)urea has been extensively studied in preclinical and clinical studies for its efficacy in treating Alzheimer's disease. The drug has been shown to reduce beta-amyloid plaque in the brain, which is a hallmark of Alzheimer's disease. The clinical studies have shown promising results, with patients experiencing a slower decline in cognitive function compared to those on placebo. This compound has also been studied for its potential to treat other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-(2,5-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-23-15-3-4-17(24-2)16(8-15)20-18(22)21-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGBLLCGLOTAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3979652.png)
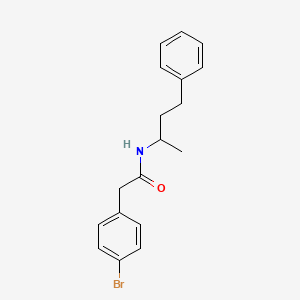
![6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N'-diisopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B3979664.png)
![methyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate](/img/structure/B3979672.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3979675.png)
![3,4-dimethoxy-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3979685.png)
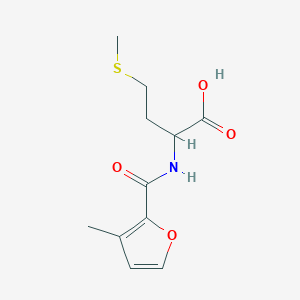
![1-benzyl-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3979700.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-iodobenzamide](/img/structure/B3979709.png)
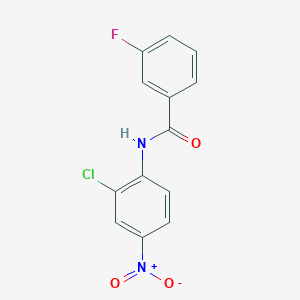

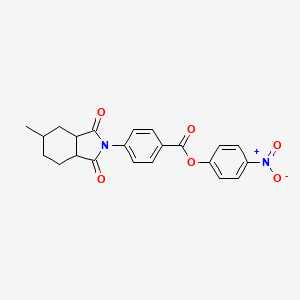
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-phenylisoxazole-3-carboxamide](/img/structure/B3979736.png)
![4-(3,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3979738.png)